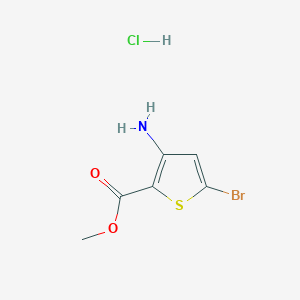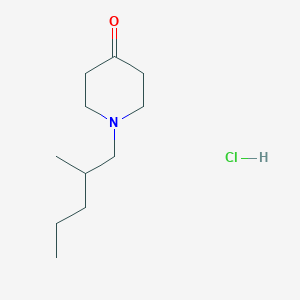
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Vue d'ensemble
Description
1-(2-Methylpentyl)piperidin-4-one hydrochloride, also known as MPPH, is a synthetic organic compound that has been used in a variety of scientific research experiments. It is a white, crystalline solid with a molecular weight of 183.66 g/mol. MPPH has a melting point of 140-142°C, and it is soluble in water, ethanol, and other organic solvents. MPPH is an important intermediate for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- The synthesis and structural analysis of various piperidin-4-one derivatives have been extensively studied. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its structural characterization revealed a nonplanar molecule with the piperidine exhibiting a chair conformation, adding to the understanding of the molecular structure of similar compounds (Xue Si-jia, 2011).
Bioactivity and Medicinal Chemistry
A series of 2,6-diaryl-3-methyl-4-piperidones, resembling the core structure of 1-(2-Methylpentyl)piperidin-4-one hydrochloride, were synthesized and evaluated for their bioactivity. This research demonstrated their potential in analgesic, local anesthetic, and antifungal activities, highlighting the bioactive potential of piperidin-4-one derivatives (N. Rameshkumar et al., 2003).
Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated significant antioxidant and antimicrobial potential, indicating the versatility of piperidin-4-one derivatives in developing new therapeutic agents (S. T. Harini et al., 2014).
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents revealed promising anticancer activity, suggesting the potential of piperidin-4-one derivatives in cancer treatment (A. Rehman et al., 2018).
Crystallography and Molecular Structure
Detailed crystallographic studies have been conducted on piperidin-4-one derivatives, such as 4-carboxypiperidinium chloride, providing valuable insights into the molecular and crystal structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (M. Szafran et al., 2007).
The synthesis and molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, stabilized by hydrogen bonding and C-H…π interactions, showcases the intricate molecular interactions and stability of piperidin-4-one derivatives (I. Khan et al., 2013).
The study of cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides an understanding of molecular interactions and the crystal structure, offering insights into the stability and potential applications of related piperidin-4-one derivatives (Z. Dega-Szafran et al., 2006).
Propriétés
IUPAC Name |
1-(2-methylpentyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRVIQHGOFKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpentyl)piperidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
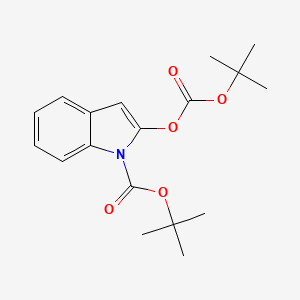
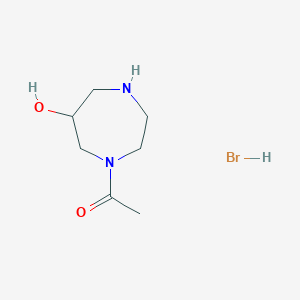
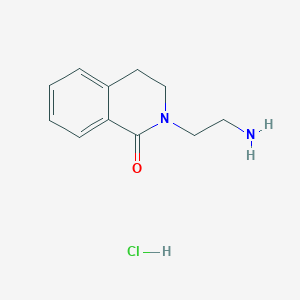
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)

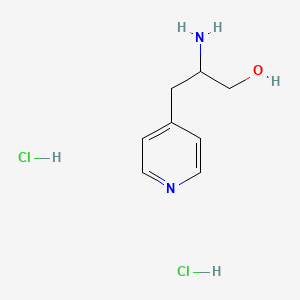
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)




